N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Description
Properties
CAS No. |
451466-12-9 |
|---|---|
Molecular Formula |
C22H23N3O2S |
Molecular Weight |
393.51 |
IUPAC Name |
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H23N3O2S/c26-20(23-16-7-3-1-2-4-8-16)15-11-13-17(14-12-15)25-21(27)18-9-5-6-10-19(18)24-22(25)28/h5-6,9-14,16H,1-4,7-8H2,(H,23,26)(H,24,28) |
InChI Key |
DXZGXZCSCJPFDB-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences:
- Acyl vs. Cycloheptyl Groups: Benzamide derivatives with long 2-acylamino chains (e.g., hexanoylamino, tetradecanoylamino) exhibit 60–79% PCAF HAT inhibition, as seen in compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) .
- Quinazolinone vs. Carboxyphenyl Moieties: The 4-oxo-2-sulfanylidene quinazolinone ring replaces carboxyphenyl groups found in analogs like 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (8). This substitution introduces hydrogen-bonding capabilities via the sulfanylidene and carbonyl groups, which could enhance binding to enzymes or receptors.
Hypothesized Bioactivity:
The sulfanylidene group may also confer antioxidant or metal-chelating properties, diverging from PCAF HAT inhibition observed in carboxyphenyl analogs .
Comparison with Metal-Complexed Benzamides
Benzamide derivatives such as 4-Chloro-N-(dibenzylcarbamothioyl)benzamide form palladium(II) and platinum(II) complexes with demonstrated antimicrobial activity (e.g., MIC values comparable to ampicillin) . In contrast, the target compound lacks metal-coordinating groups like carbamothioyl, suggesting its bioactivity may rely on direct molecular interactions rather than metal complexation.
Data Table: Structural and Functional Comparison
Research Implications
- Structural Optimization : The cycloheptyl group’s bulkiness may require tuning to balance bioavailability and target engagement.
- Activity Screening: Prioritize assays for kinase inhibition, protease modulation, or antioxidant activity based on quinazolinone precedents.
- Synthetic Challenges: Developing efficient routes for the sulfanylidene quinazolinone moiety will be critical for scalability.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures >95% purity .
Q. Table 1: Example Optimization of Coupling Reaction
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 70 | EDC/HOBt | 68 | 92 |
| THF | 60 | DCC | 55 | 85 |
| DCM | 40 | None | 30 | 78 |
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., cycloheptyl protons at δ 1.4–1.8 ppm; quinazolinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 476.12) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% for pharmacological studies) .
Advanced: How can researchers address contradictory biological activity data across studies?
Answer: Discrepancies may arise from assay variability, impurities, or target selectivity. Mitigation strategies include:
- Reproducibility checks : Replicate assays in multiple cell lines (e.g., HEK293, HeLa) with standardized protocols .
- Metabolite profiling : LC-MS/MS to rule out degradation products interfering with activity .
- Target validation : siRNA knockdown or CRISPR-Cas9 to confirm pathway specificity .
Example : A study reporting inconsistent IC values in kinase inhibition assays might re-evaluate ATP concentration or enzyme lot variability .
Advanced: What computational approaches predict the binding mode of this compound with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PARP-1, EGFR). The quinazolinone sulfur and benzamide carbonyl often form hydrogen bonds with catalytic residues .
- MD simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, highlighting key hydrophobic interactions with cycloheptyl groups .
Q. Table 2: Docking Scores for Common Targets
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| PARP-1 | -9.2 | S=O⋯His862, NH⋯Tyr907 |
| EGFR | -8.7 | Benzamide⋯Leu694 |
Basic: What are the primary biological targets or pathways implicated for this compound?
Answer:
- Kinase inhibition : Targets EGFR, VEGFR, and PARP-1 due to structural mimicry of ATP-binding pockets .
- Antimicrobial activity : Disruption of bacterial DNA gyrase via sulfanylidene group interactions .
- Apoptosis induction : Upregulation of caspase-3/7 in cancer cell lines (e.g., MCF-7, A549) .
Advanced: How can microwave-assisted synthesis improve the production of this compound?
Answer: Microwave irradiation accelerates reaction kinetics and reduces side products:
- Quinazolinone cyclization : 15-minute reactions at 120°C vs. 6 hours conventionally, yielding >80% .
- Coupling step : 30-minute microwave cycles in DMF increase yields by 20% compared to thermal methods .
Key parameters : Power (300–500 W), solvent dielectric constant, and controlled cooling to prevent decomposition .
Advanced: What structural modifications enhance the pharmacological profile of this quinazoline-benzamide derivative?
Answer:
- Quinazolinone substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at position 6 improves kinase inhibition .
- Benzamide optimization : Replacing cycloheptyl with bicyclic moieties (e.g., adamantyl) enhances blood-brain barrier penetration .
- Prodrug strategies : Esterification of the sulfanylidene group for improved oral bioavailability .
Q. Table 3: SAR of Substituent Effects on IC
| R Group | Target IC (nM) | LogP |
|---|---|---|
| -H | 450 | 2.1 |
| -Cl | 120 | 2.8 |
| -CF | 85 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
